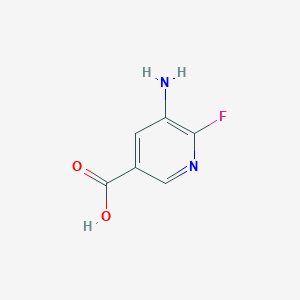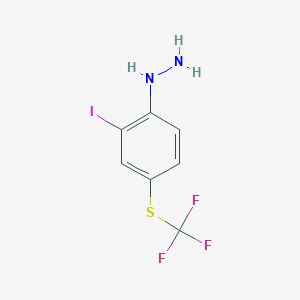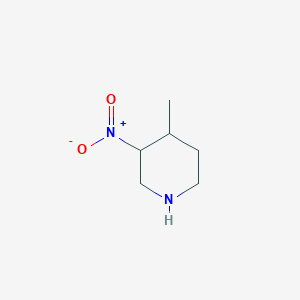![molecular formula C10H10BrN3O B14047669 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- is a synthetic compound belonging to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Acetamide formation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the acetamide group to an amine.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its inhibitory effects on FGFRs, which are implicated in various cancers. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
Medicine: Due to its FGFR inhibitory activity, this compound is being explored as a potential therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. This disruption leads to the inhibition of cell proliferation, migration, and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- can be compared with other FGFR inhibitors such as:
AZD4547: A potent FGFR inhibitor with a similar mechanism of action.
JNJ-42756493 (Erdafitinib): Another FGFR inhibitor approved for the treatment of bladder cancer.
BGJ-398 (Infigratinib): A selective FGFR inhibitor used in clinical trials for various cancers.
What sets 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- apart is its unique structure, which allows for specific interactions with FGFRs, potentially leading to improved selectivity and efficacy .
Properties
Molecular Formula |
C10H10BrN3O |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-12-9(15)5-6-4-7-8(11)2-3-13-10(7)14-6/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
HOTLBXVSNWYQRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC2=C(C=CN=C2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















